molecular formula C25H23N3O2 B8158376 N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide

Cat. No.: B8158376
M. Wt: 397.5 g/mol
InChI Key: OQGALBGQHKHVGP-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide (CAS 875554-09-9) is a specialist trisubstituted pyrazole carboxamide with the molecular formula C25H23N3O2 and a molecular weight of 397.47 g/mol . This compound belongs to a class of pyrazole derivatives recognized in scientific research as a privileged scaffold in medicinal chemistry, with studies exploring their role as novel and potent Farnesoid X Receptor (FXR) antagonists . FXR is a key ligand-activated transcription factor that regulates genes involved in cholesterol and lipid metabolism . Antagonizing FXR is investigated as a potential therapeutic strategy for metabolic disorders, such as hypercholesterolemia, by potentially upregulating the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing overall cholesterol concentrations . The trityl (triphenylmethyl) protecting group on the pyrazole nitrogen is a significant structural feature that can be utilized to block reactivity at this position during multi-step synthetic sequences, making this carboxamide a valuable building block for chemical synthesis and pharmaceutical research. This product is provided for research use only and is not intended for human or animal use.

Properties

IUPAC Name

N-methoxy-N-methyl-1-tritylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-27(30-2)24(29)20-18-26-28(19-20)25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGALBGQHKHVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Acylation Synergy

The use of n-BuLi at -78°C enables deprotonation at the pyrazole C4 position, facilitating nucleophilic attack on N-methoxy-N-methylacetamide. This step is critical for achieving high regioselectivity, as competing reactions at other positions are minimized under cryogenic conditions.

Protecting Group Strategy

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYieldPurity (HPLC)
Lithiation-Acylation4-Bromo-1-methyl-1H-pyrazoleN-Methoxy-N-methylacetamide57%>95%
Direct AmidationPyrazole-4-carboxylic AcidHATU, DIPEA65%>90%
Trityl ProtectionN-Methoxy-N-methyl-1H-pyrazole-4-carboxamideTrityl Chloride78%>98%

Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

Competing reactions at N1 and C3 positions are mitigated by using bulky bases (e.g., LDA) and low temperatures.

Purification of Hydrophobic Intermediates

The trityl group increases hydrophobicity, necessitating silica gel chromatography with gradients of ethyl acetate/heptane (5–100%) .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Oncology

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide exhibits notable anticancer properties. Research indicates that compounds with similar pyrazole moieties have been effective against various cancer cell lines. For example, derivatives of pyrazole have shown significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values often in the low micromolar range .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
N-methyl-1H-pyrazole-4-carboxamideMCF70.01
Tricyclic-napthopyrazole derivativeNCI-H4600.36
3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazoleSW6200.67

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have been previously utilized in clinical settings as NSAIDs due to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 3: Comparison of Pyrazole Derivatives

Compound NameStructure FeaturesUnique Characteristics
N-Methyl-1H-pyrazole-4-carboxamidePyrazole ring, carboxamideLacks trityl protection
3-Amino-5-methylpyrazoleAmino group on pyrazole ringMore polar; different activity profile
4-TrifluoromethylpyrazoleTrifluoromethyl substituentIncreased lipophilicity

This compound stands out due to its trityl protection, which enhances stability and reactivity compared to simpler pyrazoles.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Key Substituents Evidence ID
Target Compound : N-Methoxy-N-Methyl-1-Trityl-1H-Pyrazole-4-Carboxamide C₂₇H₂₇N₃O₂ (hypothetical) ~425.5 g/mol Methoxy, Methyl, Trityl N/A
N-Benzyl-1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxamide C₁₂H₁₂N₄O₃ 260.25 g/mol Benzyl, Nitro
1-Ethyl-3-Methyl-N-[4-(6-Methylbenzothiazol-2-yl)Phenyl]-1H-Pyrazole-4-Carboxamide C₂₁H₂₀N₄OS 376.48 g/mol Ethyl, Benzothiazole
4-Methoxy-N-{[1-Methyl-5-Phenoxy-3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Methyl}Benzamide C₂₀H₁₈F₃N₃O₃ 413.37 g/mol Methoxy, Trifluoromethyl, Phenoxy
1-(3-Methoxy-1-Methyl-1H-Pyrazole-4-Carbonyl)-N-(2-(Trifluoromethyl)Phenyl)Piperidine-4-Carboxamide C₁₉H₂₁F₃N₄O₃ 410.4 g/mol Methoxy, Piperidine, Trifluoromethyl
Key Observations:

Steric Effects :

  • The trityl group in the target compound introduces significant steric hindrance compared to smaller substituents like benzyl () or ethyl (). This could reduce binding to off-target receptors but may also limit solubility.
  • In contrast, the trifluoromethyl group in and balances lipophilicity and electronic effects without excessive bulk.

Nitro groups () are strong electron-withdrawing groups, which may reduce metabolic stability compared to methoxy or trifluoromethyl substituents.

Biological Activity: Benzothiazole-containing analogs () are associated with kinase inhibition due to planar aromatic systems, whereas trityl groups may favor allosteric modulation.

Insights:
  • The target compound’s trityl group would necessitate specialized coupling agents (e.g., trityl chloride) under anhydrous conditions, contrasting with Ru-catalyzed methods for smaller analogs ().
  • Bulky substituents may lower yields due to steric challenges, as seen in where naphthalene derivatives require extended reaction times.

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Properties
Property Target Compound
LogP (Predicted) ~5.2 (highly lipophilic) 3.8 2.9
Solubility Poor (trityl group) Moderate (trifluoromethyl) Good (piperidine)
Metabolic Stability High (methoxy shielding) Moderate High
Notes:
  • Methoxy groups generally improve stability against oxidative metabolism (), but bulky trityl may slow hepatic clearance.

Biological Activity

N-methoxy-N-methyl-1-trityl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its complex structure that includes a pyrazole ring, a carboxamide group, and a trityl protecting group. This compound has garnered attention due to its notable biological activities, particularly in the fields of oncology and antifungal research.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2. The presence of the trityl group enhances the compound's stability and solubility, making it suitable for various biological applications. The structure can be summarized as follows:

Component Description
Pyrazole RingA five-membered ring containing two nitrogen atoms.
Carboxamide GroupContributes to the compound's reactivity and solubility.
Trityl GroupProvides stability and protects the compound from degradation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It functions by interfering with specific cellular pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound targets key signaling pathways in cancer cells, leading to reduced cell viability and induced apoptosis.
  • In Vitro Studies : In studies involving human lung adenocarcinoma cells (A549), the compound demonstrated an IC50 value of approximately 7.99 µM, indicating effective cytotoxicity compared to standard treatments like erlotinib (IC50 = 19.67 µM) .

Antifungal Activity

This compound has also shown promising antifungal activity against various phytopathogenic fungi.

  • In Vitro Assays : A series of pyrazole derivatives were tested for their ability to inhibit mycelial growth, with some exhibiting moderate to excellent antifungal effects . For instance, a related compound demonstrated higher antifungal activity than boscalid, a known fungicide.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on A549 cells using the MTT assay. The results indicated that this compound not only inhibited cell growth but also induced apoptosis at significant levels (56.30% apoptosis induction) .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of pyrazole derivatives, including this compound. The results showed that these compounds could effectively inhibit the growth of several pathogenic fungi, suggesting potential applications in agricultural settings .

Summary of Findings

The biological activity of this compound is characterized by:

Activity Type Description IC50 Value
AntitumorInduces apoptosis in cancer cells~7.99 µM (A549 cells)
AntifungalInhibits growth of phytopathogenic fungiVaries by species

Q & A

Q. Critical Factors :

  • pH Control : Hydrolysis at high pH (>10) risks trityl group cleavage.
  • Temperature : Elevated temperatures during alkylation can lead to byproducts (e.g., N-overalkylation).
  • Yield Optimization : Yields for trityl-protected intermediates range from 60–85%, depending on steric hindrance .

What spectroscopic techniques are optimal for characterizing the structure of this compound?

Basic Research Question
Methodological Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.3 ppm), methyl (-NCH₃, δ ~3.0 ppm), and trityl aromatic protons (δ ~7.2–7.4 ppm).
  • ¹³C NMR : Confirms carboxamide carbonyl (δ ~165–170 ppm) and trityl quaternary carbon (δ ~85 ppm) .

IR Spectroscopy : Carboxamide C=O stretch (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Stability Data :

ConditionTrityl Group Retention (%)
pH 7, 25°C, 24 h98
pH 2, 25°C, 24 h15
DMF, 80°C, 12 h85

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